molecular formula C7H3F3I2 B167157 3,4-Diiodobenzotrifluoride CAS No. 130656-70-1

3,4-Diiodobenzotrifluoride

Cat. No.: B167157
CAS No.: 130656-70-1
M. Wt: 397.9 g/mol
InChI Key: VJVPAKPVOCXMDE-UHFFFAOYSA-N
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Description

3,4-Diiodobenzotrifluoride is an organic compound with the molecular formula C7H3F3I2. It is a derivative of benzotrifluoride, where two iodine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the diazotization of 2-iodo-4-(trifluoromethyl)aniline followed by a Sandmeyer substitution reaction. The reaction conditions typically involve the use of hydrogen chloride and sodium nitrite in water at low temperatures, followed by the addition of sulfuric acid and potassium iodide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include potassium iodide and sulfuric acid.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

3,4-Diiodobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Diiodobenzotrifluoride exerts its effects involves its interaction with molecular targets and pathwaysIts unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

  • 4-Iodobenzotrifluoride
  • 3-Iodobenzotrifluoride
  • 1,2-Diiodobenzene

Comparison: 3,4-Diiodobenzotrifluoride is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Iodobenzotrifluoride and 3-Iodobenzotrifluoride have only one iodine atom, resulting in different chemical behaviors and applications .

Properties

IUPAC Name

1,2-diiodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVPAKPVOCXMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443899
Record name 3,4-Diiodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130656-70-1
Record name 3,4-Diiodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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